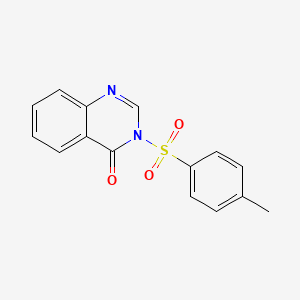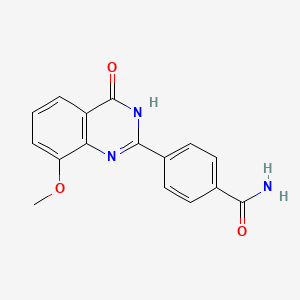
4-Methoxyphenethyl indolizine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-metoxiphenetil indolizina-7-carboxilato es un compuesto heterocíclico que pertenece a la familia de la indolizina. Las indolizinas son conocidas por sus características estructurales únicas, que incluyen un sistema de anillos de pirrol y piridina fusionados.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 4-metoxiphenetil indolizina-7-carboxilato generalmente implica la ciclación de precursores apropiados bajo condiciones específicas. Un método común es la reacción de la 4-metoxiphenetilamina con un derivado de carboxilato adecuado en presencia de un catalizador. Las condiciones de reacción a menudo incluyen calentamiento y el uso de solventes como etanol o metanol para facilitar la reacción .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El proceso también puede incluir pasos de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El 4-metoxiphenetil indolizina-7-carboxilato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse usando reactivos como permanganato de potasio o peróxido de hidrógeno para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El 4-metoxiphenetil indolizina-7-carboxilato tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del 4-metoxiphenetil indolizina-7-carboxilato involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Compuestos similares:
Indol: Otro compuesto heterocíclico con una estructura similar pero propiedades diferentes.
Pirrol: Un heterociclo más simple que sirve como precursor de estructuras más complejas.
Carbazol: Un compuesto tricíclico con aplicaciones en electrónica orgánica y fotoquímica.
Comparación Con Compuestos Similares
Indole: Another heterocyclic compound with a similar structure but different properties.
Pyrrole: A simpler heterocycle that serves as a precursor to more complex structures.
Carbazole: A tricyclic compound with applications in organic electronics and photochemistry.
Propiedades
Fórmula molecular |
C18H17NO3 |
|---|---|
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)ethyl indolizine-7-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-21-17-6-4-14(5-7-17)9-12-22-18(20)15-8-11-19-10-2-3-16(19)13-15/h2-8,10-11,13H,9,12H2,1H3 |
Clave InChI |
UDFQEUXSESJGLV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)
![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)



![6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B11836710.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)







